3-Phenyl-5-(trifluoromethyl)picolinic acid
Overview
Description
3-Phenyl-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which significantly influences its chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The compound’s interaction with its targets could potentially result in changes at the molecular level, influencing various biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine (tfmp) derivatives are thought to contribute to their biological activities , which could potentially impact their bioavailability.
Result of Action
Tfmp derivatives are used in the pharmaceutical and veterinary industries, and many candidates are currently undergoing clinical trials , suggesting potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of the compound into the cell, while binding proteins may sequester it in specific organelles .
Subcellular Localization
The subcellular localization of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of the compound can significantly impact its biochemical properties and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(trifluoromethyl)picolinic acid can be achieved through several methods. One common approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The vapor-phase chlorination/fluorination method is particularly favored due to its simplicity and high yield. Additionally, the use of transition metal catalysts ensures the reaction proceeds efficiently, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Phenyl-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals for pest control and in materials science for the creation of advanced materials
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
4-(Trifluoromethyl)pyridine: A simpler trifluoromethylpyridine with applications in materials science.
Uniqueness
3-Phenyl-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a phenyl group and a carboxylic acid group, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-10(8-4-2-1-3-5-8)11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJMASNKONKYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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